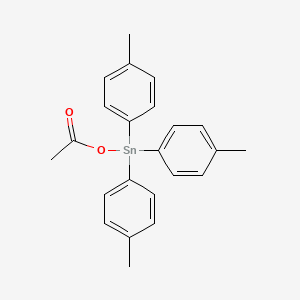
Tri-p-tolyltin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-p-tolyltin acetate is an organotin compound with the molecular formula C23H24O2Sn. It is a derivative of tin, where three p-tolyl groups (para-methylphenyl) are bonded to a tin atom, which is further bonded to an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-p-tolyltin acetate can be synthesized through the reaction of tri-p-tolyltin chloride with sodium acetate in an organic solvent such as acetone. The reaction typically proceeds as follows: [ \text{(p-CH}_3\text{C}_6\text{H}_4)_3\text{SnCl} + \text{CH}_3\text{COONa} \rightarrow \text{(p-CH}_3\text{C}_6\text{H}_4)_3\text{SnOOCCH}_3 + \text{NaCl} ] The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reactants and solvents, controlled temperature, and pressure conditions to optimize yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Tri-p-tolyltin acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and p-tolyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Tri-p-tolyltin halides or alkoxides.
Scientific Research Applications
Tri-p-tolyltin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has been studied for its potential antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of tri-p-tolyltin acetate involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, altering their function and leading to cell death. It is also known to generate reactive oxygen species, which can cause oxidative damage to cells.
Comparison with Similar Compounds
Triphenyltin acetate: Similar in structure but with phenyl groups instead of p-tolyl groups.
Tri-n-butyltin acetate: Contains n-butyl groups instead of p-tolyl groups.
Tri-m-tolyltin acetate: Contains m-tolyl groups instead of p-tolyl groups.
Uniqueness: Tri-p-tolyltin acetate is unique due to the presence of p-tolyl groups, which impart specific chemical and physical properties. These properties make it more effective in certain applications compared to its analogs.
Properties
CAS No. |
15826-86-5 |
|---|---|
Molecular Formula |
C23H24O2Sn |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
tris(4-methylphenyl)stannyl acetate |
InChI |
InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*3-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
VGSKQIFAFAYJIQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















